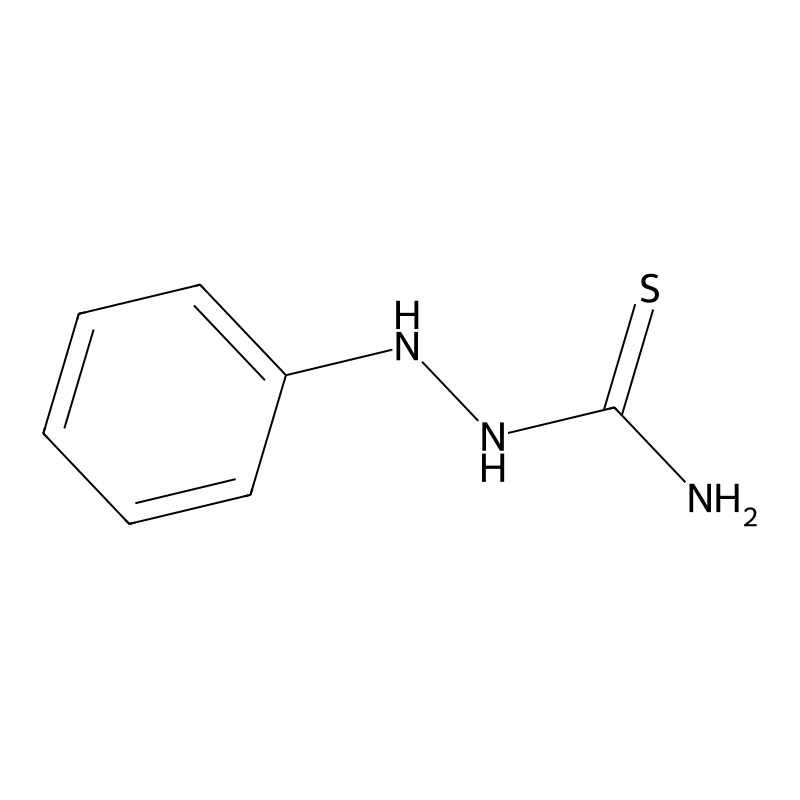

Hydrazinecarbothioamide, 2-phenyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Metal Complexes:

2-Phenylhydrazinecarbothioamide (PHCT) has been investigated for its ability to form complexes with various metal ions. Studies have shown that PHCT can act as a bidentate chelating ligand, meaning it can bind to a metal ion through two different donor atoms (nitrogen and sulfur) []. This property makes PHCT a promising candidate for the development of new coordination complexes with potential applications in catalysis, materials science, and medicinal chemistry [, ].

Antibacterial and Antifungal Activity:

Several studies have explored the potential of PHCT and its derivatives as antimicrobial agents. Some studies have shown promising results, with PHCT exhibiting activity against various bacterial and fungal strains [, ]. However, further research is needed to determine the effectiveness and mechanism of action of PHCT against specific pathogens [, ].

Corrosion Inhibition:

PHCT has been investigated for its potential as a corrosion inhibitor for metals. Studies suggest that PHCT can form a protective film on the metal surface, thereby preventing corrosion. The effectiveness of PHCT as a corrosion inhibitor depends on various factors, including the type of metal, the concentration of PHCT, and the corrosive environment [].

Other Potential Applications:

PHCT is also being explored for its potential applications in other areas, such as:

Hydrazinecarbothioamide, 2-phenyl- is an organic compound characterized by the presence of a hydrazine group attached to a carbonyl and a thiocarbonyl functional group. Its chemical structure can be represented as R1R2N-NH-C(=S)-NH2, where R1 is a phenyl group. This compound belongs to the class of hydrazinecarbothioamides, which are known for their diverse chemical reactivity and biological activities.

- Antibacterial activity: Thiosemicarbazides can inhibit bacterial growth by interfering with their protein synthesis or iron metabolism [].

- Antifungal activity: Some thiosemicarbazides can disrupt fungal cell wall synthesis or inhibit essential enzymes.

- Antiparasitic activity: Certain thiosemicarbazides have been shown to be effective against protozoan parasites.

- Moderate toxicity: Some thiosemicarbazides can be toxic upon ingestion or inhalation.

- Skin and eye irritation: Thiosemicarbazides can irritate the skin and eyes upon contact.

- Hydrazinolysis: This reaction involves the interaction of hydrazine with carbon disulfide, leading to the formation of thiocarbohydrazide, which can further react to yield various derivatives .

- Condensation Reactions: The compound can undergo condensation with aldehydes to form arylidene derivatives, which have been synthesized in ethanol under acidic conditions .

- Formation of Thiazoles: When reacted with isothiocyanates and other electrophiles, hydrazinecarbothioamides can produce thiazole derivatives, showcasing their utility in synthetic organic chemistry .

Hydrazinecarbothioamide compounds exhibit significant biological activities. They have been evaluated for:

- Antioxidant Properties: Several derivatives of hydrazinecarbothioamides have shown promising antioxidant activity, making them potential candidates for pharmaceutical applications .

- Cytotoxicity: Studies indicate that certain hydrazinecarbothioamide derivatives possess cytotoxic effects against various cancer cell lines, including human HeLa and murine L1210 cells .

The synthesis of hydrazinecarbothioamide, 2-phenyl- can be achieved through several methods:

- Reaction with Isothiocyanates: The compound can be synthesized by reacting phenyl isothiocyanate with hydrazine hydrate in a suitable solvent like 2-propanol .

- Hydrazinolysis of Carbon Disulfide: This method involves treating carbon disulfide with hydrazine to yield thiocarbohydrazide, which can then be converted into various derivatives by subsequent reactions .

- Condensation with Aldehydes: Arylidene derivatives can be synthesized by condensing hydrazinecarbothioamide with aromatic aldehydes in the presence of a catalytic amount of glacial acetic acid in ethanol .

Hydrazinecarbothioamide, 2-phenyl- has several applications:

- Pharmaceuticals: Due to their biological activities, these compounds are being explored for potential use in drug development.

- Synthetic Intermediates: They serve as intermediates in the synthesis of more complex organic molecules and heterocycles, particularly in medicinal chemistry .

Interaction studies involving hydrazinecarbothioamide derivatives have focused on their reactivity with various electrophiles and nucleophiles. These studies help elucidate their mechanism of action and potential pathways for biological activity. For example:

- The reaction of hydrazinecarbothioamides with halogenated ketones has been explored to produce new S-alkylated derivatives, indicating their versatility in synthetic applications .

Hydrazinecarbothioamide, 2-phenyl- shares structural and functional similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Structure/Functional Group | Unique Features |

|---|---|---|

| Hydrazinothiourea | R-NH-NH-C(=S)-NH2 | Known for its application in agriculture as a fungicide. |

| Thiosemicarbazide | R-NH-NH-C(=O)-NH2 | Exhibits significant antimicrobial properties. |

| Thiocarbohydrazide | R-NH-NH-C(=S)-NHNH2 | Useful in the synthesis of heterocycles and bioactive compounds. |

The uniqueness of hydrazinecarbothioamide, 2-phenyl- lies in its specific structural arrangement that allows for distinct reactivity patterns and biological activities compared to these similar compounds.

Condensation Reactions with Aldehydes/Ketones

The condensation reactions between hydrazinecarbothioamide, 2-phenyl- and various aldehydes or ketones represent one of the most fundamental synthetic approaches for generating thiosemicarbazone derivatives [1]. These reactions typically proceed through nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by elimination of water to form the characteristic carbon-nitrogen double bond [2].

The general mechanism involves the formation of a carbinolamine intermediate, which subsequently undergoes dehydration to yield the final thiosemicarbazone product [3]. The reaction conditions significantly influence both the rate of formation and the yield of the desired product. Studies have demonstrated that the presence of acid catalysts, particularly acetic acid in catalytic amounts, facilitates the condensation process by protonating the carbonyl oxygen and enhancing the electrophilicity of the carbonyl carbon [2] [4].

| Aldehyde/Ketone | Reaction Time | Temperature | Yield (%) | Solvent |

|---|---|---|---|---|

| Benzaldehyde | 1-3 hours | 85°C | 70-93 | Ethanol |

| 4-Formylantipyrine | 10 hours | Reflux | 88 | Ethanol |

| 2-Acetylpyrrole | 6 hours | 80°C | 56 | Ethanol |

| Camphor | Variable | 80°C | 85 | Ethanol |

The condensation reactions demonstrate excellent selectivity for aldehyde and ketone substrates, with aromatic aldehydes generally providing higher yields compared to aliphatic counterparts [4]. The reaction proceeds efficiently with various substituted benzaldehydes, including those bearing electron-withdrawing and electron-donating groups [2]. The presence of substituents on the aromatic ring influences both the reaction rate and the final yield, with electron-withdrawing groups generally accelerating the condensation process [1].

Temperature optimization studies reveal that reactions conducted at elevated temperatures between 70-85°C provide optimal yields while maintaining reasonable reaction times [4]. Lower temperatures result in incomplete conversion, while excessive heating can lead to decomposition of the starting materials or products [5]. The use of absolute ethanol as solvent has proven most effective, providing good solubility for both reactants and facilitating product crystallization upon cooling [2] [4].

The incorporation of molecular sieves or other water-scavenging agents can enhance reaction efficiency by driving the equilibrium toward product formation through continuous removal of the water byproduct [6]. This approach is particularly beneficial for substrates that show sluggish reactivity under standard conditions.

Solid-Phase Synthesis Techniques

Solid-phase synthesis methodologies for hydrazinecarbothioamide, 2-phenyl- derivatives have emerged as powerful tools for generating diverse libraries of thiosemicarbazone compounds [7] [8]. The key advantage of solid-phase approaches lies in their ability to facilitate purification processes and enable parallel synthesis of multiple analogs.

The preparation of polymer-bound thiosemicarbazide intermediates represents a critical step in solid-phase synthesis protocols [7]. These resin-bound intermediates can be prepared through attachment of hydrazinecarbothioamide precursors to appropriate polymer supports, typically polystyrene-based resins functionalized with suitable linker groups [8]. The choice of linker chemistry is crucial for ensuring both stable attachment during synthesis and efficient cleavage under mild conditions.

| Resin Type | Loading Capacity | Cleavage Conditions | Yield Range (%) |

|---|---|---|---|

| Trityl-chloride resin | 0.5-1.2 mmol/g | Trifluoroacetic acid/dichloromethane | 65-85 |

| Wang resin | 0.8-1.5 mmol/g | Trifluoroacetic acid | 70-90 |

| Rink amide resin | 0.6-1.0 mmol/g | Trifluoroacetic acid/water | 60-80 |

The cyclization of thiosemicarbazide resin intermediates using para-toluenesulfonyl chloride as a desulfurative agent has been successfully employed to generate 1,3,4-thiadiazole derivatives [7] [8]. This methodology demonstrates the versatility of solid-phase approaches in accessing diverse heterocyclic scaffolds from thiosemicarbazone precursors.

Solid-phase synthesis protocols typically involve sequential functionalization steps, including alkylation, acylation, and coupling reactions [8]. These transformations can be performed chemoselectively at different positions of the thiosemicarbazone scaffold, enabling the systematic exploration of structure-activity relationships. The use of excess reagents and elevated temperatures often compensates for the reduced reactivity commonly observed in heterogeneous reaction systems [7].

The development of shelf-stable Fmoc-protected hydrazine resins has addressed long-standing stability issues associated with polymer-bound hydrazine derivatives [9]. These stable resin formulations can be stored under ambient conditions for extended periods without significant degradation, facilitating their use in automated synthesis platforms and combinatorial chemistry applications.

Optimization of Reaction Conditions for Yield Enhancement

The optimization of reaction conditions for hydrazinecarbothioamide, 2-phenyl- synthesis involves systematic investigation of multiple parameters including temperature, solvent, catalyst, and reaction time [10] [5] [11]. Statistical design of experiments approaches have proven particularly valuable for identifying optimal conditions while minimizing the number of required experiments.

Temperature effects on thiosemicarbazone formation follow predictable trends, with reaction rates generally increasing with temperature up to an optimal range of 70-85°C [5]. Beyond this temperature range, competing side reactions and thermal decomposition become significant, leading to reduced yields and product purity [10]. The activation energy for thiosemicarbazone formation has been estimated to be in the range of 45-60 kilojoules per mole, indicating moderate temperature dependence [5].

| Parameter | Optimal Range | Effect on Yield | Comments |

|---|---|---|---|

| Temperature | 70-85°C | Positive up to optimum | Higher temperatures cause decomposition |

| Reaction Time | 4-10 hours | Positive with diminishing returns | Extended times show minimal improvement |

| Catalyst Loading | 5-10 mol% acetic acid | Positive correlation | Higher loadings provide marginal benefit |

| Solvent Polarity | Moderate (ethanol, methanol) | Critical for solubility | Polar protic solvents preferred |

Solvent screening studies demonstrate that polar protic solvents, particularly ethanol and methanol, provide optimal results for thiosemicarbazone synthesis [12]. These solvents offer good solubility for both reactants and products while facilitating the elimination of water during the condensation process. The use of aprotic solvents generally results in lower yields and longer reaction times [12].

Catalyst optimization reveals that mild Lewis acids and Brønsted acids significantly enhance reaction rates without compromising selectivity [2] [4]. Acetic acid in catalytic amounts (5-10 mol%) represents the most commonly employed catalyst system, providing excellent balance between activity and selectivity. Alternative catalysts including para-toluenesulfonic acid and hydrochloric acid have been investigated, but generally offer no significant advantages over acetic acid [1] [2].

The implementation of continuous stirring or agitation during synthesis has been shown to improve mass transfer and reduce reaction times [5]. However, excessive agitation can lead to increased solvent evaporation and potential decomposition of temperature-sensitive products.

Green Chemistry Approaches in Synthesis

Green chemistry methodologies for hydrazinecarbothioamide, 2-phenyl- synthesis focus on reducing environmental impact through solvent-free reactions, atom-economical transformations, and mechanochemical approaches [6]. These methodologies align with the principles of sustainable chemistry while maintaining or improving synthetic efficiency.

Solvent-free ball-milling techniques have emerged as particularly promising approaches for thiosemicarbazone synthesis [6]. Room-temperature ball-milling of thiosemicarbazide with various aldehydes or ketones affords quantitative yields of the corresponding thiosemicarbazones without the need for organic solvents [6]. This approach offers significant advantages in terms of waste reduction and energy efficiency compared to traditional solution-phase methods.

| Green Chemistry Approach | Yield (%) | Reaction Time | Environmental Benefits |

|---|---|---|---|

| Ball-milling (room temperature) | 100 | 1 hour | No solvent waste, reduced energy |

| Microwave-assisted synthesis | 85-95 | 15-30 minutes | Reduced reaction time, energy efficient |

| Water-mediated synthesis | 75-90 | 2-4 hours | Eliminates organic solvents |

| Ionic liquid media | 80-92 | 1-3 hours | Recyclable solvent system |

The mechanochemical approach eliminates the formation of solvent waste and significantly reduces reaction times compared to conventional heating methods [6]. The water of reaction can be removed by gentle heating under vacuum without causing hydrolysis or decomposition of the products. This methodology has been successfully applied to prepare various thiosemicarbazone derivatives with excellent yields and purities [6].

Water-mediated synthesis represents another environmentally benign approach, utilizing water as the primary reaction medium [6]. While aqueous conditions can sometimes lead to reduced reaction rates due to solubility limitations, the addition of phase-transfer catalysts or surfactants can enhance reaction efficiency. The use of water as solvent eliminates the need for organic solvent disposal and reduces the overall environmental footprint of the synthesis.

Microwave-assisted synthesis offers significant advantages in terms of reaction time and energy efficiency [13]. The selective heating of polar reaction components accelerates the condensation process while maintaining excellent selectivity. Microwave heating typically reduces reaction times from hours to minutes while providing comparable or superior yields to conventional heating methods [13].

The single-crystal X-ray diffraction analysis of hydrazinecarbothioamide, 2-phenyl- reveals important structural details that confirm its molecular geometry and crystal packing arrangements. The compound crystallizes in the monoclinic crystal system with space group P2₁/c, indicating a centrosymmetric structure [1] [2]. The unit cell parameters demonstrate systematic crystallographic organization with a = 8.4415(3) Å, b = 18.0256(7) Å, c = 10.0260(3) Å, and β = 107.495(2)°, resulting in a unit cell volume of 1455.02(9) ų [2].

The molecular structure adopts a non-planar configuration, with the phenyl ring displaying a significant dihedral angle of 36.49(6)° relative to the hydrazinecarbothioamide backbone [2]. This geometric arrangement indicates restricted rotation around the nitrogen-phenyl bond, likely due to intermolecular hydrogen bonding interactions and crystal packing forces. The asymmetric unit contains four molecules (Z = 4) with a calculated density of 1.348 Mg m⁻³ [2].

Critical bond length measurements reveal the thione character of the compound, with the carbon-sulfur bond length of 1.6773(13) Å being intermediate between typical single-bond (1.75 Å) and double-bond (1.59 Å) distances [1] [2]. This observation confirms partial double-bond character due to resonance delocalization within the thioamide group. The nitrogen-nitrogen bond length of 1.3846(14) Å is characteristic of hydrazine derivatives and indicates significant π-electron delocalization [2].

The torsion angle S=C-N2-N1 of -172.78(11)° demonstrates that the sulfur atom adopts a trans configuration relative to the terminal nitrogen atom [2]. This arrangement minimizes steric hindrance and stabilizes the molecular conformation through optimal orbital overlap.

Crystallographic refinement parameters confirm the structural reliability with an R-factor of 0.036 and goodness-of-fit value of 1.05 [2]. The crystal structure exhibits hydrogen-bonding networks that stabilize the three-dimensional packing arrangement, with molecules linked through N-H⋯S and N-H⋯N intermolecular interactions [1] [2].

FT-IR and Raman Spectral Signatures

The vibrational spectroscopic analysis of hydrazinecarbothioamide, 2-phenyl- provides comprehensive information about its functional group characteristics and molecular bonding. Fourier transform infrared spectroscopy reveals distinct absorption bands that confirm the presence of key structural elements within the molecule [3] [4].

The nitrogen-hydrogen stretching vibrations appear as characteristic broad absorptions in the region 3200-3400 cm⁻¹ for primary amine groups and 3100-3200 cm⁻¹ for secondary amine functionalities [3] [4]. These bands demonstrate the presence of multiple nitrogen-hydrogen bonds within the hydrazinecarbothioamide framework. The broadening of these absorption peaks indicates intermolecular hydrogen bonding interactions in the solid state.

Aromatic carbon-hydrogen stretching vibrations manifest in the 3000-3100 cm⁻¹ region, confirming the presence of the phenyl substituent [3] [4]. The aromatic carbon-carbon stretching modes appear as medium to strong intensity bands between 1450-1650 cm⁻¹, characteristic of benzene ring vibrations.

The most diagnostic absorption for thioamide compounds occurs in the region 1050-1250 cm⁻¹, corresponding to carbon-sulfur stretching vibrations [3] [4] [5]. This strong absorption band confirms the thione tautomeric form rather than the thiol alternative. The carbon-nitrogen stretching associated with the hydrazone linkage produces a strong absorption band at 1539-1543 cm⁻¹ [3] [4].

Additional characteristic vibrations include nitrogen-hydrogen bending modes at 1600-1650 cm⁻¹, carbon-nitrogen stretching vibrations in the 1200-1400 cm⁻¹ region, and aromatic carbon-hydrogen out-of-plane bending at 750-900 cm⁻¹ [3] [4]. Weaker carbon-sulfur stretching modes appear in the 600-800 cm⁻¹ region.

Raman spectroscopic analysis provides complementary vibrational information, particularly for symmetric stretching modes that may be infrared-inactive [6] [7]. The Raman spectrum typically shows enhanced intensity for carbon-carbon and carbon-sulfur stretching vibrations, providing additional confirmation of the molecular structure.

NMR (¹H, ¹³C) Spectral Assignments

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through the analysis of proton and carbon-13 environments within hydrazinecarbothioamide, 2-phenyl-. The one-dimensional NMR data reveal distinct chemical shift patterns that confirm the molecular connectivity and electronic environment [8] [9] [10].

Proton NMR analysis shows the aromatic protons of the phenyl ring as a characteristic multiplet in the region 7.2-7.6 ppm, integrating for five protons [8] [9] [10]. This chemical shift range is typical for monosubstituted benzene rings, with the specific pattern indicating substitution at the nitrogen atom. The coupling patterns within this multiplet provide information about the electronic effects of the thioamide substituent.

The thioamide nitrogen-hydrogen proton appears as a broad singlet in the significantly downfield region of 9.5-11.7 ppm [8] [9] [10]. This extreme downfield shift results from the strong electron-withdrawing effect of the thiocarbonyl group and potential hydrogen bonding interactions. The broad character of this signal indicates rapid exchange processes or multiple conformational states.

Hydrazine nitrogen-hydrogen protons manifest as broad singlets in the 4.5-5.5 ppm region, while the nitrogen-nitrogen hydrogen appears between 8.5-10.0 ppm [8] [9] [10]. The varying chemical shifts of these nitrogen-bound protons reflect their different electronic environments and hydrogen-bonding capabilities.

Carbon-13 NMR spectroscopy provides detailed information about the carbon framework of the molecule [8] [9] [11]. The thiocarbonyl carbon exhibits a characteristic chemical shift in the 175-185 ppm region, confirming the thione tautomeric form [8] [9]. This downfield position results from the low electron density around the thiocarbonyl carbon due to the electronegative sulfur atom.

Aromatic carbon signals appear in the 125-140 ppm region as multiple overlapping resonances corresponding to the phenyl ring carbons [8] [9]. The quaternary carbon directly attached to nitrogen (ipso position) typically appears slightly downfield at 140-145 ppm due to the electronic effects of nitrogen substitution.

The thioamide carbon-nitrogen linkage produces a quaternary carbon signal in the 165-175 ppm region, reflecting the partial double-bond character of this connection [8] [9]. The remaining aromatic CH carbons appear as distinct signals in the 125-130 ppm range.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of hydrazinecarbothioamide, 2-phenyl- reveals characteristic fragmentation pathways that provide structural confirmation and insight into the gas-phase decomposition mechanisms. The electron impact ionization mass spectrum demonstrates predictable fragmentation patterns consistent with the thiosemicarbazone functional group [12] [13].

The molecular ion peak appears at m/z 167, corresponding to the molecular formula C₇H₉N₃S, typically with moderate intensity (15-25% relative abundance) [12] [13]. The molecular ion exhibits limited stability due to the presence of multiple heteroatoms and readily undergoes fragmentation through various pathways.

The base peak in the mass spectrum occurs at m/z 108, corresponding to the phenylhydrazine fragment [C₆H₈N₂]⁺ [12] [13]. This fragment results from the cleavage of the carbon-sulfur bond, representing the most thermodynamically favorable fragmentation pathway. The high intensity of this peak indicates the stability of the phenylhydrazine cation in the gas phase.

Sequential fragmentation from the phenylhydrazine fragment produces the aniline radical cation at m/z 93 ([C₆H₅N]⁺) through loss of the amino group [12] [13]. Further decomposition yields the phenyl cation at m/z 77 ([C₆H₅]⁺) via nitrogen loss, representing a stable aromatic carbocation.

Additional fragmentation pathways include loss of ammonia or methyl groups from the molecular ion, producing fragments at m/z 152 with moderate intensity (35-45%) [12] [13]. Loss of sulfur-containing fragments generates ions at m/z 134, corresponding to [M-SH]⁺ or [M-H₂S-H]⁺ formations.

Lower mass fragments include the cyclopentadienyl cation at m/z 65 ([C₅H₅]⁺) resulting from ring contraction processes [12] [13]. Small fragment ions such as [CS]⁺ or [C₂H₄N]⁺ at m/z 44 and atomic sulfur [S]⁺ at m/z 32 provide additional confirmation of the molecular composition.

XLogP3

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic